molecular formula C11H10BrNO2S B1403637 Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate CAS No. 1308649-79-7

Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

Cat. No. B1403637
M. Wt: 300.17 g/mol
InChI Key: ZSXURGLQGDQIMX-UHFFFAOYSA-N
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Description

“Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate” is a chemical compound with the CAS Number: 1227954-68-8 . It has a molecular weight of 300.18 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of thiophene derivatives, including “Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate”, can be achieved using the Gewald synthesis . This method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10BrNO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

The compound can be used in the synthesis of various other compounds. For instance, it has been used in the synthesis of the thieno[2,3-b]pyridine core motif of LIMK1 inhibitors .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 300.18 . The compound is soluble in Toluene .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is a chemical compound that has been studied for various synthetic and chemical properties. It has been used in the synthesis of different derivatives and explored for its reactivity in various chemical reactions. For instance, it has been converted into ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its derivatives through standard methods (Chapman et al., 1971). Moreover, palladium-catalyzed amination of this compound has been performed to prepare diarylamines in the benzo[b]thiophene series, highlighting its utility in creating compounds with potential antimicrobial activity (Queiroz et al., 2004).

Application in Dye and Pigment Synthesis

This compound has also found applications in the synthesis of dyes and pigments. For example, it has been used to synthesize azo dyes by reacting with various coupling components, demonstrating good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

Antimicrobial and Antiinflammatory Activities

The derivatives of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate have been evaluated for their antimicrobial and antiinflammatory activities. Research has shown that certain synthesized compounds exhibit significant activity in these areas (El-kerdawy et al., 1996); (Hemdan & Abd El-Mawgoude, 2015).

Applications in Heterocyclic Chemistry

The compound is also a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been used in the preparation of novel azo-Schiff bases and other heterocyclic systems, which have been studied for their structural and crystallographic properties (Menati et al., 2020).

Anticancer Potential

Recent research has also explored the anticancer potential of derivatives of this compound. Studies have shown that certain synthesized heterocycles utilizing thiophene incorporated thioureido substituent as precursors display potent anticancer activity against specific human cancer cell lines (Abdel-Motaal et al., 2020).

Safety And Hazards

The compound has been classified as Combustible, acute toxic Cat. 1 and 2 . It has the following hazard statements: H302+H312+H332;H315;H319;H335 . Precautionary measures include P271;P261;P280 .

Future Directions

Thiophene derivatives, including “Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate”, have potential applications in various fields due to their diverse biological activities . They could be further explored for their potential uses in medicinal chemistry, material science, and other areas .

properties

IUPAC Name

ethyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXURGLQGDQIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Leonczak, LJ Gao, AT Ramadori… - …, 2014 - Wiley Online Library
In recent years, DAPK‐related apoptosis‐inducing protein kinase 2 (DRAK2) has emerged as a promising target for the treatment of a variety of autoimmune diseases and for the …
LJ Gao, S Kovackova, M Sala… - Journal of Medicinal …, 2014 - ACS Publications
DRAK2 emerged as a promising drug target for the treatment of autoimmune diseases and to prevent graft rejection after organ transplantation. Screening of a compound library in a …
Number of citations: 40 pubs.acs.org

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